molecular formula C17H11N3O2S B13141456 1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione CAS No. 62593-03-7

1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione

Cat. No.: B13141456
CAS No.: 62593-03-7
M. Wt: 321.4 g/mol
InChI Key: LNGGCBYCAHRQHM-UHFFFAOYSA-N
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Description

1-Amino-4-(thiazol-2-ylamino)anthracene-9,10-dione is a complex organic compound that combines the structural features of anthracenedione and thiazole. Anthracenedione derivatives are known for their vibrant colors and are widely used in dye manufacturing. Thiazole derivatives, on the other hand, are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-(thiazol-2-ylamino)anthracene-9,10-dione typically involves the reaction of 1-aminoanthracene-9,10-dione with thiazole derivatives under controlled conditions. One common method is the condensation reaction where 1-aminoanthracene-9,10-dione is reacted with 2-aminothiazole in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-(thiazol-2-ylamino)anthracene-9,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups to the thiazole ring .

Scientific Research Applications

1-Amino-4-(thiazol-2-ylamino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4-(thiazol-2-ylamino)anthracene-9,10-dione involves its interaction with cellular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-4-(thiazol-2-ylamino)anthracene-9,10-dione is unique due to the presence of both anthracenedione and thiazole moieties, which confer a combination of vibrant color properties and diverse biological activities. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

62593-03-7

Molecular Formula

C17H11N3O2S

Molecular Weight

321.4 g/mol

IUPAC Name

1-amino-4-(1,3-thiazol-2-ylamino)anthracene-9,10-dione

InChI

InChI=1S/C17H11N3O2S/c18-11-5-6-12(20-17-19-7-8-23-17)14-13(11)15(21)9-3-1-2-4-10(9)16(14)22/h1-8H,18H2,(H,19,20)

InChI Key

LNGGCBYCAHRQHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=NC=CS4)N

Origin of Product

United States

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